N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a sulfonamide-ethanediamide hybrid featuring a 4-methylbenzenesulfonyl group, a thiophen-2-yl substituent, and a bis-amide linker.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMXPPJWZPSCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-yl-ethylamine under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylbenzylamine and ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups can form specific interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Sulfonyl Group Modifications
- Compound [4–6] (): These derivatives feature 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br). Unlike the target compound, they lack the ethanediamide bridge but share the sulfonyl group. The C=S stretching vibration (1243–1258 cm⁻¹ in IR) distinguishes them from the target’s sulfonyl C=O (absent in their triazole derivatives) .
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Contains a 4-methylbenzenesulfonamide core but replaces the ethanediamide with azide groups. The azide functionality introduces explosive reactivity, contrasting with the hydrogen-bonding ethanediamide in the target compound .
(b) Ethanediamide Linkers
- N'-(4-ethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide (): Shares the ethanediamide and thiophene-sulfonyl motifs but incorporates a piperidine ring. This structural difference increases molecular weight (449.6 vs. ~450–500 estimated for the target) and may enhance lipophilicity .
Heterocyclic Components
- N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide (): Replaces the thiophene with a fluorophenyl-thiazolotriazole system.
Spectral Data
Conformational and Hydrogen-Bonding Analysis
- Anti Conformation in Sulfonamides (): The antiperiplanar arrangement of N–H and C=O groups in N-(4-methylphenylsulfonyl)acetamides facilitates intermolecular hydrogen bonding (N–H···O), forming dimers. The target compound’s ethanediamide may adopt similar conformations, enhancing crystal packing .
- Thione Tautomerism (): Compounds [7–9] exist as thione tautomers, confirmed by νC=S and absence of νS–H. The target compound lacks such tautomerism due to its ethanediamide structure .
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group, a thiophene ring, and an aromatic moiety, contributing to its diverse biological properties. The general synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-yl-ethylamine, followed by coupling with an amine derivative to form the final product.
Synthetic Route Overview:
- Starting Materials: 4-methylbenzenesulfonyl chloride and thiophene-2-yl-ethylamine.
- Intermediate Formation: Reaction under controlled conditions to yield a sulfonamide intermediate.
- Final Product Synthesis: Coupling with an amine derivative (e.g., N-(4-methylphenyl)methyl) to produce the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.
- Modulation of Signaling Pathways: Interaction with cellular pathways can influence processes such as inflammation and cell proliferation.
Biological Activity Data
Research indicates that compounds with similar structural features exhibit significant biological activities. Below is a summary of findings related to the compound's biological effects:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Study on Anti-inflammatory Effects:
- Conducted on human macrophages, showing reduced levels of TNF-alpha and IL-6 upon treatment with the compound.
- Suggested mechanism: inhibition of NF-kB signaling pathway.
-
Anticancer Activity Assessment:
- Evaluated against multiple cancer cell lines, including breast and lung cancer models.
- Results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM.
-
Enzyme Interaction Studies:
- Investigated as a potential inhibitor of protein kinases, showing promising results in modulating kinase activity linked to tumor growth.
Q & A
Q. Key Considerations :
- Control reaction temperatures to avoid side reactions (e.g., sulfonate hydrolysis).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Basic: Which spectroscopic and analytical techniques are essential for characterization?
Critical techniques include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituent positions | δ 7.2–7.5 ppm (aromatic protons), δ 2.4 ppm (methyl groups) |
| FT-IR | Identify functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) | |
| Mass Spectrometry | Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z corresponding to C₂₃H₂₄N₂O₄S₂) |
Q. Advanced Validation :
- X-ray Crystallography : Resolve stereochemical ambiguities and intermolecular interactions (e.g., H-bonding between sulfonyl oxygen and amide hydrogens) .
Advanced: How can computational modeling predict reactivity or electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions .
- Simulate IR/NMR spectra for comparison with experimental data.
Case Study :
In related sulfonamides, DFT revealed that electron-withdrawing groups (e.g., -SO₂-) reduce HOMO energy, enhancing oxidative stability .
Advanced: How to resolve contradictory crystallographic data during structural analysis?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) and compare with database entries (e.g., Cambridge Structural Database) .
- Torsion Angle Validation : Use software like Mercury to assess deviations from ideal geometries (e.g., nitro group twist angles in aromatic systems) .
Example : In N-(4-chloro-2-nitrophenyl)acetamide, discrepancies in torsion angles (-16.7° vs. 160.9°) were resolved by validating against known analogs .
Advanced: What experimental design strategies optimize synthetic yield?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design optimized diphenyldiazomethane synthesis by varying reaction time and oxidant ratios .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side products in multi-step syntheses .
Advanced: How to investigate metabolic stability in pharmacological studies?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification.
- Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and quantify degradation products .
Basic: What are recommended protocols for solubility assessment and purification?
- Solubility Screening : Test in DMSO (stock solution) followed by serial dilution in PBS or cell culture media.
- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
